molecular formula C18H19N3O3 B11981524 (4-Benzylpiperazin-1-yl)(3-nitrophenyl)methanone

(4-Benzylpiperazin-1-yl)(3-nitrophenyl)methanone

Cat. No.: B11981524
M. Wt: 325.4 g/mol
InChI Key: ASFGNNUHCFDVOM-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(3-nitrophenyl)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the piperazine ring and a nitrophenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(3-nitrophenyl)methanone typically involves the reaction of 4-benzylpiperazine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Reduction: (4-Benzylpiperazin-1-yl)(3-aminophenyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: (4-Benzylpiperazin-1-yl)(3-nitrophenyl)carboxylic acid.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(3-nitrophenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Biological Studies: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The nitrophenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4-Benzoylpiperazin-1-yl)(2-nitrophenyl)methanone: Similar structure but with a benzoyl group instead of a benzyl group.

    (4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone: Similar structure but with a methyl group on the nitrophenyl ring.

Uniqueness

(4-Benzylpiperazin-1-yl)(3-nitrophenyl)methanone is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the benzyl group on the piperazine ring. These structural features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(16-7-4-8-17(13-16)21(23)24)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFGNNUHCFDVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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